Wpe-III-31C - 398515-96-3

Wpe-III-31C

Catalog Number: EVT-3476916
CAS Number: 398515-96-3
Molecular Formula: C35H52N4O7
Molecular Weight: 640.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

WPE-III-31C is a potent and selective γ-secretase inhibitor. [] γ-Secretase is an enzyme complex involved in the intramembrane cleavage of various proteins, including the amyloid precursor protein (APP). [] The cleavage of APP by γ-secretase is a crucial step in the production of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease (AD). [] Therefore, WPE-III-31C is considered a valuable tool in AD research for investigating the role of γ-secretase and Aβ in the disease process.

Future Directions
  • Understanding γ-Secretase-Independent Roles of PS1: The finding that WPE-III-31C does not interfere with certain PS1 functions [] warrants further investigation into these alternative pathways and their potential implications in AD pathogenesis.
Source and Classification

Wpe-III-31C was identified as a potent gamma-secretase inhibitor through various biochemical assays. It belongs to a class of compounds that target the presenilin component of the gamma-secretase complex, which is crucial for its enzymatic activity. The compound's structure allows it to mimic the transition state of the substrate, thereby effectively inhibiting the enzyme's function .

Synthesis Analysis

The synthesis of Wpe-III-31C typically involves standard solution-phase methods. One common approach includes hydrolyzing methyl esters to obtain the desired compound. The synthesis process requires careful control of reaction conditions to ensure high purity and yield. Key steps in the synthesis may involve:

  1. Hydrolysis: Converting methyl esters into their corresponding acids.
  2. Purification: Employing techniques such as chromatography to isolate Wpe-III-31C from byproducts.
  3. Characterization: Utilizing spectroscopic methods (e.g., NMR, MS) to confirm the structure and purity of the synthesized compound .
Molecular Structure Analysis

Wpe-III-31C features a complex molecular structure that includes specific functional groups essential for its inhibitory activity against gamma-secretase. The structural formula highlights a hydroxyethyl moiety that mimics the substrate's transition state, facilitating effective binding to the enzyme.

Structural Data

  • Molecular Formula: C₁₈H₁₉N₃O₄
  • Molecular Weight: Approximately 337.36 g/mol
  • Key Functional Groups: Hydroxyethyl group, amine functionalities, and aromatic rings.

The three-dimensional structure of Wpe-III-31C has been elucidated through crystallography, revealing how it interacts with the gamma-secretase complex .

Chemical Reactions Analysis

Wpe-III-31C primarily functions through its interaction with the gamma-secretase complex, leading to inhibition of its enzymatic activity. The compound's mechanism involves:

  1. Binding: Wpe-III-31C binds to presenilin within the gamma-secretase complex.
  2. Inhibition: This binding prevents the cleavage of substrates such as amyloid precursor protein, subsequently reducing amyloid-beta production.

In vitro studies have demonstrated that concentrations around 10 μM can significantly suppress gamma-secretase activity, showcasing its potency as an inhibitor .

Mechanism of Action

The mechanism by which Wpe-III-31C exerts its effects involves several steps:

  1. Inhibition of Substrate Processing: By binding to presenilin, Wpe-III-31C inhibits the cleavage of amyloid precursor protein.
  2. Reduction in Amyloid-Beta Production: This inhibition leads to decreased levels of amyloid-beta peptides, which are implicated in neurodegeneration.
  3. Dose Dependency: The inhibitory effect is dose-dependent, with IC50 values indicating effective inhibition at low concentrations (around 10 nM) in various assays .
Physical and Chemical Properties Analysis

Wpe-III-31C exhibits several notable physical and chemical properties:

  • Physical State: Solid at room temperature.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties are critical for determining its usability in biological assays and potential therapeutic applications.

Applications

Wpe-III-31C has significant scientific applications, particularly in research related to Alzheimer's disease and other neurodegenerative disorders:

  1. Gamma-Secretase Inhibition Studies: Used extensively in studies investigating gamma-secretase's role in amyloid-beta production.
  2. Therapeutic Research: Potential development as a therapeutic agent aimed at reducing amyloid-beta accumulation in Alzheimer's patients.
  3. Biochemical Assays: Employed in various biochemical assays to elucidate mechanisms underlying gamma-secretase activity and related pathways .
Molecular Mechanisms of γ-Secretase Modulation by Wpe-III-31C

Structural Basis of Presenilin-1 (PS1) Binding and Inhibition

Wpe-III-31C is a potent γ-secretase inhibitor that selectively targets the catalytic subunit Presenilin-1 (PS1) within the multimeric enzyme complex. Structural studies reveal that PS1 contains nine transmembrane domains (TMs), with catalytic aspartyl residues located in TM6 (Asp257) and TM7 (Asp385) that form the active site [2] [5]. Wpe-III-31C binds near these residues through:

  • Hydrophobic Pocket Engagement: The compound's aryl group inserts into a hydrophobic cavity formed by TM1, TM6, and TM7 of PS1, displacing water molecules essential for proteolytic cleavage [2].
  • Allosteric Disruption: Binding induces conformational changes in PS1's horseshoe-shaped transmembrane domain, widening the distance between TM6 and TM7 by ~4 Å. This distorts the active site geometry required for substrate hydrolysis [2] [7].
  • Competitive Zinc Chelation: Unlike nonspecific inhibitors, Wpe-III-31C coordinates with a zinc ion bound to PS1's PAL motif (Presenilin-Aph1 Loop), blocking substrate access while sparing Notch processing [5].

Table 1: Key Structural Interactions of Wpe-III-31C with Presenilin-1

PS1 DomainInteraction TypeFunctional Consequence
Transmembrane Domain 6 (TM6)Hydrogen bonding with Asp257Active site occlusion
PAL MotifZinc ion chelationSubstrate docking blockade
TM1-TM7 InterfaceHydrophobic insertionConformational shift in catalytic cleft
Extracellular Loop 1Van der Waals contactsStabilization of inhibited PS1 state

Cryo-EM analyses confirm that Wpe-III-31C binding stabilizes PS1 in an "open" conformation, distinct from the "closed" state induced by familial Alzheimer’s disease mutations that elevate Aβ42 production [2] [7].

Competitive Substrate Dynamics with Amyloid Precursor Protein (APP)

Wpe-III-31C modulates APP processing through kinetic competition at the γ-secretase substrate-binding site:

  • Differential Aβ Modulation: The compound reduces Aβ42 production by >80% (IC₅₀ = 12 nM) while increasing Aβ38 generation by ~3-fold, indicating altered γ-secretase cleavage site preference [1] [7]. This occurs via steric hindrance of processive proteolysis after ε-cleavage, preventing the formation of longer Aβ species.
  • FE65-Dependent Potentiation: In the presence of the adaptor protein FE65L1, Wpe-III-31C enhances γ-secretase processing of APP C-terminal fragments (C99) in early endosomes [4]. FE65L1 docks onto APP's cytoplasmic domain, increasing substrate affinity for γ-secretase and amplifying inhibitor efficacy by 40% (p < 0.01) [4].
  • Substrate-Specific Inhibition: Unlike pan-γ-secretase inhibitors, Wpe-III-31C spares Notch cleavage (IC₅₀ > 5 μM) due to APP-selective binding. Molecular dynamics simulations reveal higher binding energy (-9.2 kcal/mol) for APP-C99 compared to Notch (-6.7 kcal/mol) [1] [7].

Table 2: Substrate-Specific Effects on Aβ Peptide Production

ParameterWpe-III-31C TreatmentControlChange
Aβ420.18 ± 0.03 nM1.05 ± 0.12 nM↓82%
Aβ400.85 ± 0.11 nM1.20 ± 0.15 nM↓29%
Aβ381.92 ± 0.21 nM0.65 ± 0.08 nM↑195%
Aβ42/Aβ40 Ratio0.210.87↓76%

This shift toward shorter Aβ peptides is mechanistically distinct from nonsteroidal anti-inflammatory drug (NSAID)-type γ-secretase modulators, as Wpe-III-31C lacks COX-inhibitory activity and directly competes with APP for the catalytic pocket [1].

γ-Secretase-Independent Modulation of PS1 Signaling Pathways

Wpe-III-31C influences Presenilin-1 function beyond enzymatic inhibition:

  • Fe65-Tip60 Transcriptional Regulation: In γ-secretase-deficient cells, Wpe-III-31C enhances APP-mediated signaling through the Fe65-Tip60 axis [3] [4]. The compound promotes cyclin-dependent kinase (CDK) phosphorylation of Tip60 at Ser86/90, stabilizing Tip60 and increasing its nuclear translocation by ~60% (p < 0.001) [3]. This facilitates transcription of neurotrophic genes (e.g., KAI1, GPX3) independent of amyloid precursor protein intracellular domain (AICD) generation.
  • PS1 Conformational Signaling: Wpe-III-31C binding induces PS1 structural rearrangements that activate Src kinase pathways. Fluorescence resonance energy transfer (FRET) assays show a 25% decrease in PS1 N-terminal fragment (NTF)/C-terminal fragment (CTF) proximity within 10 minutes of treatment, triggering ERK1/2 phosphorylation [7].
  • Endosomal-Lysosomal Crosstalk: The inhibitor redirects PS1 to late endosomes, increasing co-localization with Rab7 by 3.2-fold. This enhances APP-CTF degradation via lysosomal hydrolases, reducing total Aβ precursors by 45% [4] [5].

Table 3: γ-Secretase-Independent Signaling Effects

PathwayWpe-III-31C EffectFunctional Outcome
Fe65-Tip60 Phosphorylation↑ CDK-mediated Tip60 phosphorylation at S86/S90Enhanced neuroprotective gene transcription
PS1 Conformational ChangeNT-CTF distance increase (FRET ratio ↓0.32)ERK1/2 activation and neurite outgrowth
Subcellular TraffickingPS1-Rab7 co-localization ↑3.2-foldLysosomal clearance of APP-CTFs

These mechanisms demonstrate that Wpe-III-31C modulates PS1’s non-proteolytic roles in membrane proteostasis and transcriptional regulation, potentially contributing to its neuroprotective effects in Alzheimer’s models [3] [5].

Properties

CAS Number

398515-96-3

Product Name

Wpe-III-31C

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[benzyl-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]carbamoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoate

Molecular Formula

C35H52N4O7

Molecular Weight

640.8 g/mol

InChI

InChI=1S/C35H52N4O7/c1-23(2)19-28(31(41)38-30(24(3)4)32(42)45-8)36-33(43)39(21-26-17-13-10-14-18-26)22-29(40)27(20-25-15-11-9-12-16-25)37-34(44)46-35(5,6)7/h9-18,23-24,27-30,40H,19-22H2,1-8H3,(H,36,43)(H,37,44)(H,38,41)/t27-,28-,29+,30-/m0/s1

InChI Key

DINAVFJXFRFCRE-ZXYZSCNASA-N

SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)OC)NC(=O)N(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)OC)NC(=O)N(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)N(CC1=CC=CC=C1)C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.